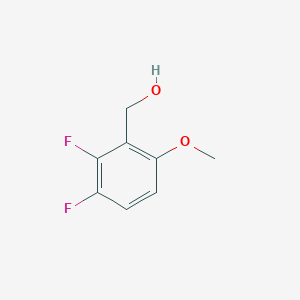

2,3-Difluoro-6-methoxybenzyl alcohol

Description

The Role of Fluorine in Contemporary Organic Synthesis and Medicinal Chemistry Scaffolds

The incorporation of fluorine into organic molecules has become a powerful strategy in drug discovery and materials science. ontosight.ainih.gov The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological properties of a parent compound. nih.gov

In medicinal chemistry, fluorination can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to target proteins. ontosight.ainih.gov The introduction of fluorine can block sites of metabolic oxidation and alter the acidity of nearby functional groups, thereby influencing a drug's pharmacokinetic profile. nih.gov It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. nih.gov

Aromatic Alcohols as Versatile Precursors in Fine Chemical Synthesis

Aromatic alcohols, particularly benzyl (B1604629) alcohol derivatives, are fundamental building blocks in organic synthesis. drugbank.com The hydroxyl group can be readily transformed into a wide array of other functional groups. For instance, it can be oxidized to form aldehydes or carboxylic acids, converted into leaving groups for nucleophilic substitution reactions, or used to form ethers and esters. This versatility makes aromatic alcohols key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. ambeed.com

Overview of Research Avenues for 2,3-Difluoro-6-methoxybenzyl Alcohol

Research involving this compound primarily revolves around its use as an intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. synhet.com Its structural features suggest several avenues for further chemical elaboration.

Synthesis and Precursors: this compound is typically synthesized via the reduction of its corresponding aldehyde, 2,3-difluoro-6-methoxybenzaldehyde (B67421). This precursor, in turn, can be synthesized from 3,4-difluoroanisole (B48514). chemicalbook.com A general procedure for the synthesis of the aldehyde involves the reaction of 3,4-difluoroanisole with a strong base followed by the introduction of a formylating agent. chemicalbook.com

| Starting Material | Key Reagents | Product | Reported Yield |

|---|---|---|---|

| 3,4-Difluoroanisole | Diisopropylaminolithium, N,N-dimethylformamide | 2,3-Difluoro-6-methoxybenzaldehyde | 95% |

Applications in Synthesis: The true value of this compound lies in its potential as a precursor. While specific, multi-step syntheses starting from the alcohol are not extensively detailed in readily available literature, its utility can be inferred from the reactions of its closely related precursor, 2,3-difluoro-6-methoxybenzaldehyde. For example, a patent describes the oxidation of this aldehyde to produce 2,3-difluoro-6-methoxybenzoic acid, a compound that can serve as a building block for more complex structures. google.com This demonstrates the utility of the 2,3-difluoro-6-methoxybenzyl moiety in creating carboxylic acid derivatives, which are common in pharmacologically active compounds.

Given the reactivity of the benzyl alcohol functional group, this compound can be expected to participate in a variety of synthetic transformations, including:

Oxidation: to form 2,3-difluoro-6-methoxybenzaldehyde or 2,3-difluoro-6-methoxybenzoic acid.

Etherification: to produce a range of benzyl ethers.

Esterification: to yield the corresponding benzyl esters.

Halogenation: conversion of the hydroxyl group to a halide, creating a reactive site for nucleophilic substitution.

The presence of the difluoro and methoxy (B1213986) groups on the aromatic ring makes this compound an attractive building block for creating libraries of novel compounds for screening in drug discovery programs. synhet.comontosight.ai The specific substitution pattern can influence the orientation of the molecule in a binding pocket and its electronic properties, making it a valuable tool for medicinal chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3-difluoro-6-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTZXKDHCJTELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluoro 6 Methoxybenzyl Alcohol

Established Laboratory-Scale Synthesis

Established methods for the synthesis of 2,3-Difluoro-6-methoxybenzyl alcohol primarily rely on the transformation of readily available precursors, namely the corresponding aldehyde and carboxylic acid derivatives, or through multi-step sequences starting from related aromatic compounds.

Reductive Transformations of Corresponding Aldehydes and Carboxylic Acid Derivatives

A common and direct route to this compound involves the reduction of 2,3-Difluoro-6-methoxybenzaldehyde (B67421). This aldehyde can be synthesized with a high yield of 95% from 3,4-difluoroanisole (B48514) through a reaction with n-butyllithium and N,N-dimethylformamide (DMF) in tetrahydrofuran (B95107) (THF) at low temperatures. chemicalbook.com

Once the aldehyde is obtained, it can be reduced to the corresponding benzyl (B1604629) alcohol. While specific conditions for the reduction of 2,3-Difluoro-6-methoxybenzaldehyde are not detailed in the provided search results, general methods for the reduction of benzaldehydes to benzyl alcohols are well-established. These methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or the use of chemical reducing agents. springerprofessional.deresearchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity. researchgate.net

Alternatively, 2,3-difluoro-6-methoxybenzoic acid can serve as a starting material. This carboxylic acid can be prepared by the oxidation of 2,3-Difluoro-6-methoxybenzaldehyde using potassium hydroxide (B78521) and hydrogen peroxide. google.com The subsequent reduction of the carboxylic acid to the benzyl alcohol would typically require a stronger reducing agent than that used for aldehydes, with lithium aluminum hydride being a common choice.

The following table summarizes the key transformations in this synthetic approach:

| Starting Material | Reagents and Conditions | Product |

| 2,3-Difluoro-6-methoxybenzaldehyde | e.g., NaBH₄, Methanol | This compound |

| 2,3-difluoro-6-methoxybenzoic acid | e.g., LiAlH₄, THF | This compound |

Multi-Step Conversions from Related Aromatic Precursors

The synthesis of this compound can also be approached through a multi-step sequence starting from more basic aromatic precursors. A key intermediate, 2,3-Difluoro-6-methoxybenzaldehyde, can be synthesized from 3,4-difluoroanisole. chemicalbook.com This precursor is subjected to ortho-lithiation followed by formylation to introduce the aldehyde group. Subsequent reduction of the aldehyde, as described in the previous section, yields the target benzyl alcohol.

Emerging and Specialized Synthetic Routes

In addition to established methods, research into novel synthetic strategies offers potential for more efficient, sustainable, and specialized routes to aryl alcohols, including fluorinated benzyl systems like this compound.

Electrochemical Synthesis Strategies for Aryl Alcohols

Electrochemical methods present a green and often highly selective alternative to traditional chemical synthesis. The electrochemical reduction of substituted benzaldehydes to their corresponding benzyl alcohols is a viable approach. aalto.fi This method avoids the use of stoichiometric reducing agents, relying instead on electrons as the reductant. The reaction conditions, such as the electrode material, solvent, and supporting electrolyte, can be tuned to optimize the yield and selectivity of the desired benzyl alcohol. While a specific protocol for 2,3-Difluoro-6-methoxybenzaldehyde is not available, the general principles of electrochemical reduction of aromatic aldehydes can be applied. mdpi.com

Furthermore, electrochemical oxidation of substituted benzyl alcohols to benzaldehydes has been studied, highlighting the reversible nature of these transformations under electrochemical control. abechem.comrsc.org

Transition Metal-Catalyzed Approaches to Fluorinated Benzyl Systems

Transition metal catalysis offers powerful tools for the synthesis of complex organic molecules, including fluorinated compounds. beilstein-journals.orgnih.gov While a direct transition metal-catalyzed synthesis of this compound from a simpler precursor is not explicitly described, related methodologies suggest potential routes. For instance, transition metal-catalyzed cross-coupling reactions could be envisioned for the synthesis of the benzyl alcohol scaffold. organic-chemistry.org Additionally, methods for the direct transformation of aryl halides to benzyl alcohols catalyzed by palladium nanoparticles have been reported, which could potentially be adapted for fluorinated substrates. rsc.org

Iron-catalyzed coupling of benzyl halides with alcohols has also been demonstrated as a method for ether synthesis, which showcases the utility of transition metals in forming bonds to the benzylic position. chemrxiv.org The development of new catalysts and reaction conditions continues to expand the scope of these methods for the synthesis of highly functionalized molecules like this compound.

Optimization of Synthetic Protocols

The optimization of synthetic protocols for this compound is crucial for improving yield, purity, and cost-effectiveness. For the established reductive transformation of 2,3-Difluoro-6-methoxybenzaldehyde, optimization would involve screening various reducing agents, solvents, temperatures, and reaction times. For catalytic hydrogenation, catalyst selection, catalyst loading, hydrogen pressure, and temperature are key parameters to be optimized. springerprofessional.de

In the context of emerging technologies, optimization of electrochemical synthesis would focus on electrode materials, current density, and electrolyte composition to maximize Faradaic efficiency and product yield. aalto.fi For transition metal-catalyzed routes, the choice of metal, ligand, base, and solvent system is critical for achieving high catalytic activity and selectivity. The development of robust and recyclable catalysts is also a significant area of optimization.

A systematic approach to optimization, potentially employing design of experiments (DoE), can efficiently identify the optimal conditions for the synthesis of this compound, regardless of the chosen synthetic route.

Regioselectivity and Stereoselectivity Control in Synthesis

Regioselectivity

The specific arrangement of substituents on the benzene (B151609) ring (regiochemistry) of this compound is determined during the synthesis of its precursor, 2,3-Difluoro-6-methoxybenzaldehyde. A common and effective method for preparing this aldehyde with high regioselectivity is the directed ortho-metalation (DoM) of 3,4-difluoroanisole. chemicalbook.com

In this process, the methoxy (B1213986) group (-OCH₃) on the 3,4-difluoroanisole starting material acts as a powerful directing group. When a strong base, such as lithium diisopropylamide (LDA), is introduced at low temperatures (e.g., -75°C), it selectively removes a proton from the position ortho (adjacent) to the methoxy group. This results in the formation of a lithiated intermediate specifically at the 6-position. This high degree of regiocontrol is a hallmark of directed metalation reactions. Subsequent quenching of this intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group (-CHO) at the metalated site, yielding the desired 2,3-difluoro-6-methoxybenzaldehyde with high purity and yield. chemicalbook.com

The table below summarizes the key steps and reagents in this regioselective synthesis.

| Step | Starting Material | Reagent(s) | Key Transformation | Product |

| 1 | 3,4-Difluoroanisole | Lithium diisopropylamide (LDA) in THF | Regioselective lithiation ortho to the methoxy group | Lithiated intermediate |

| 2 | Lithiated intermediate | N,N-Dimethylformamide (DMF) | Formylation at the lithiated position | 2,3-Difluoro-6-methoxybenzaldehyde |

Once the aldehyde is synthesized with the correct substitution pattern, it is converted to this compound. This is typically achieved through the reduction of the aldehyde functional group.

Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of this compound, the molecule is achiral, meaning it does not have a stereocenter and cannot exist as different enantiomers or diastereomers. Consequently, the synthesis of this specific compound does not require stereoselective control. The reduction of the aldehyde group in 2,3-Difluoro-6-methoxybenzaldehyde directly yields the single, achiral alcohol product.

Process Intensification and Green Chemistry Aspects in Manufacturing

Modern chemical manufacturing places a strong emphasis on developing processes that are not only efficient but also safe, cost-effective, and environmentally sustainable. numberanalytics.comaiche.org These goals are advanced through the application of process intensification and green chemistry principles.

Process Intensification

Process intensification involves the development of novel apparatuses and techniques that lead to substantially smaller, cleaner, and more energy-efficient technologies. aiche.org For the synthesis of this compound, particularly the reduction step, process intensification can offer significant advantages over traditional batch processing. numberanalytics.com

Continuous Flow Reactors: The reduction of aromatic aldehydes is often exothermic. Using continuous flow reactors, such as microreactors, allows for superior heat and mass transfer compared to large batch reactors. mdpi.com This enhanced control improves safety by minimizing the risk of thermal runaway and can lead to higher yields and purity by reducing the formation of byproducts. numberanalytics.com

Reduced Equipment Size: Flow reactors have a much smaller footprint than batch reactors for the same production capacity, leading to lower capital costs and more efficient use of plant space. aiche.org

The following table compares conventional batch processing with intensified continuous flow processing for this type of chemical transformation.

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio |

| Safety | Higher risk of thermal runaway with exothermic reactions | Inherently safer due to small reaction volumes and superior temperature control |

| Process Control | Slower response to parameter changes | Rapid and precise control over temperature, pressure, and residence time |

| Scalability | Often requires re-engineering for different scales | Scaled by running for longer times or using multiple reactors in parallel ("numbering-up") |

| Product Consistency | Potential for batch-to-batch variability | High consistency and reproducibility |

Green Chemistry Aspects

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comnih.gov Several green chemistry principles can be applied to the synthesis of this compound.

Catalysis over Stoichiometric Reagents: The traditional reduction of aldehydes often uses stoichiometric reducing agents like sodium borohydride (NaBH₄). While effective, these reagents have poor atom economy and generate significant salt waste. A greener alternative is catalytic hydrogenation, which uses a small amount of a metal catalyst (e.g., palladium) and hydrogen gas. tandfonline.com This method is highly atom-economical and produces minimal waste.

Use of Greener Solvents: The synthesis can be designed to use safer, more environmentally benign solvents, replacing hazardous options like chlorinated solvents with alternatives such as ethanol (B145695) or, in some cases, water. instituteofsustainabilitystudies.com

Biocatalysis and Novel Energy Sources: Innovative green approaches include the use of biocatalysts, such as plant extracts. For instance, research has shown that extracts from Aloe vera can be used for the bioreduction of aromatic aldehydes to their corresponding alcohols. researchgate.netscielo.org.mx Combining such methods with alternative energy sources like microwave irradiation can dramatically shorten reaction times, further enhancing the process's green credentials. researchgate.netscielo.org.mx

This table provides a comparative overview of different reduction methods based on green chemistry principles.

| Method | Reducing Agent | Solvent(s) | Key Green Advantage(s) |

| Traditional Hydride Reduction | Sodium Borohydride (NaBH₄) | Typically alcohols (e.g., methanol, ethanol) | Effective and well-established |

| Catalytic Hydrogenation | H₂ gas with Pd catalyst | Various, including green solvents like ethanol | High atom economy, minimal waste |

| Bioreduction | Aloe vera extract | Aqueous suspension | Use of renewable resources, mild conditions |

| Microwave-Assisted Bioreduction | Aloe vera extract | Aqueous suspension | Very short reaction times, energy efficiency |

By integrating these process intensification and green chemistry strategies, the manufacturing of this compound can be made more efficient, safer, and more sustainable. reachemchemicals.com

Chemical Reactivity and Derivatization of 2,3 Difluoro 6 Methoxybenzyl Alcohol

Hydroxyl Group Functionalization and Transformations

The hydroxyl group in 2,3-Difluoro-6-methoxybenzyl alcohol is a primary site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Etherification and Esterification Reactions

Etherification: The conversion of this compound to its corresponding ethers can be readily achieved through the well-established Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves the deprotonation of the alcohol using a strong base, such as sodium hydride, to form the more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to yield the desired ether. masterorganicchemistry.comwikipedia.org Given that this compound is a primary alcohol, this reaction is expected to proceed efficiently with minimal side reactions like elimination. youtube.comyoutube.com

Esterification: The hydroxyl group can also be converted into an ester through several methods. Standard esterification procedures, such as reaction with a carboxylic acid under acidic catalysis (Fischer esterification), or with more reactive acyl chlorides or anhydrides in the presence of a base, are applicable.

A particularly mild and effective method for esterification is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. wikipedia.orgyoutube.com A key advantage of the Mitsunobu reaction is that it typically proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral this compound. organic-chemistry.orgnih.gov

Table 1: General Conditions for Etherification and Esterification

| Reaction | Reagents | General Conditions | Product Type |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | Anhydrous polar aprotic solvent (e.g., THF, DMF) | Benzyl (B1604629) Ether |

| Fischer Esterification | Carboxylic Acid (R-COOH)Acid Catalyst (e.g., H₂SO₄) | Reflux in excess carboxylic acid or with a dehydrating agent | Benzyl Ester |

| Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O)Base (e.g., Pyridine, Et₃N) | Aprotic solvent (e.g., CH₂Cl₂, THF) | Benzyl Ester |

| Mitsunobu Reaction | Carboxylic Acid (R-COOH)PPh₃, DEAD or DIAD | Anhydrous aprotic solvent (e.g., THF, Dioxane), 0 °C to room temperature | Benzyl Ester |

Oxidation to Carbonyl Compounds and Carboxylic Acids

The primary alcohol functionality of this compound can be oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to the aldehyde, 2,3-difluoro-6-methoxybenzaldehyde (B67421), can be accomplished using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).

Further oxidation to the carboxylic acid, 2,3-difluoro-6-methoxybenzoic acid, can be achieved by using stronger oxidizing agents. A patented method describes the oxidation of 2,3-difluoro-6-methoxybenzaldehyde to the corresponding benzoic acid using hydrogen peroxide in the presence of potassium hydroxide (B78521). google.com This suggests that a direct oxidation of the alcohol to the carboxylic acid could likely be achieved using strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent).

Table 2: Oxidation Reactions

| Product | Reagents | Typical Conditions |

| 2,3-Difluoro-6-methoxybenzaldehyde | PCC or PDC | Anhydrous CH₂Cl₂ |

| 2,3-Difluoro-6-methoxybenzaldehyde | (COCl)₂, DMSO, Et₃N (Swern) | Anhydrous CH₂Cl₂, low temperature (-78 °C) |

| 2,3-Difluoro-6-methoxybenzoic Acid | H₂O₂, KOH (from aldehyde) | Aqueous solution, 70 °C google.com |

| 2,3-Difluoro-6-methoxybenzoic Acid | KMnO₄ or Jones Reagent (H₂CrO₄) | Acidic or basic aqueous conditions, heating |

Conversion to Halides and Other Leaving Groups

The hydroxyl group of this compound can be transformed into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. The corresponding 2,3-Difluoro-6-methoxybenzyl bromide is commercially available, indicating that its synthesis from the alcohol is a feasible process.

The conversion to benzyl bromides is typically achieved by treating the alcohol with reagents like phosphorus tribromide (PBr₃). mdpi.com Similarly, conversion to benzyl chlorides can be accomplished using thionyl chloride (SOCl₂) or by reaction with concentrated hydrochloric acid, often with a Lewis acid catalyst like zinc chloride. google.comprepchem.com

Alternatively, the hydroxyl group can be converted into other excellent leaving groups, such as tosylates or mesylates, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. These sulfonates are versatile intermediates for a wide range of nucleophilic substitution reactions.

Protective Group Strategies for the Hydroxyl Moiety

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the hydroxyl group. A variety of protecting groups are suitable for this purpose. bham.ac.ukmasterorganicchemistry.comharvard.edu

Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and tert-butyldiphenylsilyl (TBDPS) ethers, are commonly employed. masterorganicchemistry.comharvard.edu They are readily installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole (B134444) or triethylamine. The stability of silyl ethers to various reaction conditions and their selective removal make them highly versatile. For instance, TBS ethers are generally stable to a wide range of non-acidic conditions but can be cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

Other common protecting groups for alcohols include ethers like the methoxymethyl (MOM) ether and the tetrahydropyranyl (THP) ether. These are acetal-type protecting groups and are generally stable to basic and nucleophilic reagents but are readily removed under acidic conditions.

Aromatic Ring Transformations and Substitutions

The electronic properties of the fluorine and methoxy (B1213986) substituents on the aromatic ring of this compound govern its reactivity towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions on the Difluoro-methoxybenzyl Core

The directing effects of the existing substituents determine the position of incoming electrophiles on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The fluorine atoms are deactivating by induction but ortho-, para-directing through resonance. libretexts.orgscielo.org.mx

In the case of the 2,3-difluoro-6-methoxybenzyl core, the positions on the aromatic ring are C1 (bearing the CH₂OH group), C2 (-F), C3 (-F), C4 (-H), C5 (-H), and C6 (-OCH₃). The directing effects of the substituents can be analyzed as follows:

The methoxy group at C6 strongly directs electrophilic attack to its ortho positions (C1 and C5) and its para position (C3).

The fluoro group at C2 directs to its ortho (C1 and C3) and para (C5) positions.

The fluoro group at C3 directs to its ortho (C2 and C4) and para (C6) positions.

Considering the combined effects, the C5 position is strongly activated by the ortho-directing effect of the C6-methoxy group and the para-directing effect of the C2-fluoro group. The C4 position is activated by the ortho-directing effect of the C3-fluoro group. The C1, C2, C3, and C6 positions are already substituted.

Nucleophilic Aromatic Substitution (SNAr) Pathways of Fluorinated Aromatic Rings

Aromatic rings bearing electron-withdrawing groups are activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org Fluorine, being the most electronegative element, is a particularly effective activating group for SNAr, and it also serves as an excellent leaving group in these reactions. masterorganicchemistry.com In this compound, the two fluorine atoms, along with the inductive effect of the methoxy group's oxygen, render the aromatic ring electron-deficient and thus a candidate for SNAr.

The substitution pattern is directed by the ability of the substituents to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org Electron-withdrawing groups at the ortho and para positions to the leaving group are most effective at this stabilization. libretexts.org For this compound, nucleophilic attack could potentially lead to the displacement of one of the fluorine atoms. The precise regioselectivity of such a reaction would depend on the nature of the nucleophile and the reaction conditions. Generally, the fluorine atom that is para to the strongest electron-withdrawing group is the most likely to be displaced. In this molecule, the relative activating effects of the other fluorine and the methoxy group, as well as the hydroxymethyl group, would determine the outcome.

Table 1: Predicted Regioselectivity of SNAr Reactions on a 2,3-Difluoro-6-methoxyphenyl System

| Nucleophile | Potential Site of Substitution | Rationale |

|---|---|---|

| Amine (e.g., R₂NH) | C-2 or C-3 | The fluorine atoms are the most likely leaving groups. The precise location of the attack would be influenced by the combined electronic effects of the methoxy and hydroxymethyl groups. |

| Alkoxide (e.g., RO⁻) | C-2 or C-3 | Similar to amines, alkoxides would displace a fluoride ion. The electron-withdrawing nature of the adjacent fluorine atom enhances the electrophilicity of these positions. |

| Thiolate (e.g., RS⁻) | C-2 or C-3 | Thiolates are soft nucleophiles and are effective in SNAr reactions with fluoroaromatics. nih.gov |

Functional Group Interconversions on the Aromatic System

Beyond the displacement of fluorine, the methoxy group on the aromatic ring can also be a site for functional group interconversion, although this typically requires harsher conditions than SNAr of an activated fluoride. Cleavage of the methyl ether to yield a phenol (B47542) can be achieved using strong acids like HBr or Lewis acids such as BBr₃. This resulting phenol could then be further functionalized.

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The synthesis of the related compound, 2,3-difluoro-6-methoxybenzaldehyde, is achieved through ortho-lithiation of 3,4-difluoroanisole (B48514) followed by formylation. chemicalbook.com This indicates that the corresponding alcohol can be readily prepared by reduction of this aldehyde. Conversely, the benzylic alcohol can be oxidized back to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid with stronger oxidants like potassium permanganate.

The benzylic alcohol can also be converted to a benzyl halide, which is a versatile intermediate for further substitutions. For example, reaction with thionyl chloride (SOCl₂) would yield 2,3-difluoro-6-methoxybenzyl chloride. This halide can then undergo nucleophilic substitution with a wide range of nucleophiles.

Table 2: Potential Functional Group Interconversions for this compound

| Reagent | Functional Group Transformation | Product Type |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Alcohol to Aldehyde | 2,3-Difluoro-6-methoxybenzaldehyde |

| Potassium permanganate (KMnO₄) | Alcohol to Carboxylic Acid | 2,3-Difluoro-6-methoxybenzoic acid |

| Thionyl chloride (SOCl₂) | Alcohol to Chloride | 2,3-Difluoro-6-methoxybenzyl chloride |

| Phosphorus tribromide (PBr₃) | Alcohol to Bromide | 2,3-Difluoro-6-methoxybenzyl bromide |

| Boron tribromide (BBr₃) | Methoxy to Phenol | 2,3-Difluoro-6-hydroxybenzyl alcohol |

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation for Derivatization

The derivatization of this compound can proceed through several mechanistic pathways, depending on the reagents and conditions employed.

For SNAr reactions , the mechanism is a two-step addition-elimination process. wikipedia.org A nucleophile adds to the aromatic ring at a carbon bearing a fluorine atom, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring. The stability of the Meisenheimer complex is key to the facility of the reaction, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

The oxidation of the benzylic alcohol to an aldehyde or carboxylic acid typically proceeds via mechanisms involving the removal of a hydride ion from the carbon bearing the hydroxyl group. acs.org The specific mechanism will depend on the oxidant used. For example, with chromate-based reagents, a chromate (B82759) ester is often formed as an intermediate.

The conversion of the alcohol to a benzyl halide with reagents like SOCl₂ or PBr₃ generally follows an Sₙ2-type mechanism. The hydroxyl group is first converted into a better leaving group (e.g., a chlorosulfite), which is then displaced by the halide ion.

Role of Fluorine Atoms in Directing Reactivity

The fluorine atoms in this compound play a multifaceted role in directing its reactivity.

Firstly, their strong electron-withdrawing inductive effect (-I) is a dominant factor. This effect significantly increases the acidity of the hydroxyl proton and makes the aromatic ring more electrophilic, thus activating it for SNAr reactions. longdom.org The presence of a fluorine atom ortho to the benzylic alcohol can influence its hydrogen-bonding properties. longdom.org

Secondly, the fluorine atoms can act as leaving groups in SNAr reactions. Fluorine is a good leaving group in this context because the C-F bond, while strong, becomes labile in the electron-rich Meisenheimer intermediate. masterorganicchemistry.com

Thirdly, the fluorine atoms exert a steric influence, which can affect the approach of reagents to adjacent functional groups. While fluorine is relatively small, the presence of two fluorine atoms can still provide some steric hindrance.

Furthermore, intramolecular hydrogen bonding between the hydroxyl proton and an ortho-fluorine atom can influence the conformational preferences of the molecule and the reactivity of the alcohol group. longdom.org This interaction can affect the acidity of the alcohol and its participation in reactions.

Table 3: Influence of Fluorine Atoms on the Reactivity of this compound

| Property/Reaction | Influence of Fluorine Atoms | Mechanistic Rationale |

|---|---|---|

| Acidity of Alcohol | Increased | The strong electron-withdrawing inductive effect of fluorine stabilizes the resulting alkoxide. longdom.org |

| Susceptibility to SNAr | Increased | The electron-deficient nature of the fluorinated ring facilitates nucleophilic attack. |

| Regioselectivity of SNAr | Directed by Fluorine Positions | The fluorine atoms act as both activating groups and potential leaving groups, with their positions influencing the stability of the Meisenheimer intermediate. |

| Reactivity of Benzylic Position | Potentially Modified | Intramolecular hydrogen bonding with an ortho-fluorine can alter the reactivity of the alcohol. longdom.org |

Applications of this compound as a Synthetic Building Block

The requested article on the specific applications of "this compound" cannot be generated at this time. An extensive search of scientific literature and chemical databases did not yield specific research findings that directly correspond to the detailed outline provided. The available information is insufficient to elaborate on the compound's utility in the specified areas of complex organic molecule construction, agrochemistry, specialty chemicals, or the development of chemical probes and ligands.

Further research and publication in the fields of synthetic and medicinal chemistry may, in the future, provide the specific examples needed to detail the role of this compound in the requested areas.

Computational and Theoretical Investigations of 2,3 Difluoro 6 Methoxybenzyl Alcohol

Quantum Chemical Characterization

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For 2,3-Difluoro-6-methoxybenzyl alcohol, these computational methods can elucidate its electronic structure, bonding characteristics, and predict spectroscopic parameters, providing a molecular-level understanding of its behavior. While specific computational studies on this compound are not abundant in publicly accessible literature, principles from studies on related substituted benzyl (B1604629) alcohols and fluorinated benzene (B151609) derivatives can be applied to approximate its characteristics.

Electronic Structure Analysis and Bonding Properties

The electronic structure of this compound is significantly influenced by the interplay of its substituents: two electron-withdrawing fluorine atoms, an electron-donating methoxy (B1213986) group, and a hydroxymethyl group. The fluorine atoms, due to their high electronegativity, induce a strong inductive effect (-I), withdrawing electron density from the benzene ring. Conversely, the methoxy group exhibits a resonance effect (+R) by donating a lone pair of electrons from the oxygen atom to the aromatic system, and a weaker inductive effect (-I).

The positioning of these substituents is crucial. The ortho and meta fluorine atoms to the benzyl alcohol group will significantly lower the electron density of the aromatic ring. The ortho methoxy group will partially counteract this withdrawal through its resonance effect. This complex electronic environment dictates the molecule's reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) analysis, a common computational tool, could provide a detailed picture of the bonding in this molecule. It would likely reveal strong polarization of the C-F bonds towards the fluorine atoms and significant delocalization of the oxygen lone pairs of the methoxy group into the π-system of the benzene ring. Furthermore, intramolecular hydrogen bonding between the hydroxyl proton and the adjacent methoxy oxygen or fluorine atom could be a key feature influencing the molecule's preferred conformation and electronic properties. Studies on other ortho-substituted benzyl alcohols have shown the importance of such intramolecular interactions. rsc.orgresearchgate.net

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Dipole Moment | Significant, due to the cumulative vector sum of individual bond dipoles of C-F, C-O, and O-H bonds. | General principles of molecular polarity and substituent effects. |

| Electron Density on Aromatic Ring | Generally reduced due to the strong inductive effect of two fluorine atoms, partially offset by the methoxy group's resonance. | Studies on fluorinated and methoxy-substituted benzenes. unl.edunbuv.gov.ua |

| HOMO-LUMO Gap | Expected to be influenced by the competing electronic effects of the substituents. | General trends in substituted aromatic compounds. scispace.com |

Prediction of Spectroscopic Parameters

Computational chemistry can also predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies.

NMR Spectroscopy:

1H NMR: The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group. The proton of the CH2OH group would likely appear as a singlet, with its chemical shift influenced by hydrogen bonding.

13C NMR: The carbon atoms attached to the fluorine atoms would exhibit large C-F coupling constants. The chemical shifts of the aromatic carbons would reflect the complex electronic environment created by the substituents.

19F NMR: The fluorine atoms would show distinct chemical shifts, potentially with F-F coupling, providing valuable structural information.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol (typically in the range of 3200-3600 cm-1), C-H stretches of the aromatic ring and the CH2 group, C-O stretches of the alcohol and ether, and C-F stretches. The exact position of the O-H stretch can provide information about the presence and strength of intramolecular hydrogen bonding. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| 1H NMR | Aromatic protons in the region of 6.5-7.5 ppm. Methoxy protons (s, ~3.9 ppm). CH2 protons (s, ~4.5 ppm). OH proton (broad s, variable). |

| 13C NMR | Aromatic carbons showing C-F coupling. Carbons attached to F at lower field. |

| IR Spectroscopy | O-H stretch (3200-3600 cm-1). Aromatic C-H stretch (~3000-3100 cm-1). Aliphatic C-H stretch (~2850-2960 cm-1). C-O stretch (~1000-1250 cm-1). C-F stretch (~1000-1400 cm-1). |

Note: These are generalized predictions. Actual experimental values may vary. The predictions are based on typical ranges for these functional groups.

Conformational Analysis and Energetics

The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. Computational methods are invaluable for exploring the potential energy surface of such molecules to identify stable conformers and the energy barriers between them.

Intermolecular and Intramolecular Interactions

Intramolecular Interactions: The presence of the hydroxyl, methoxy, and fluorine groups in close proximity on the benzene ring allows for a variety of intramolecular interactions. A key interaction is likely to be an intramolecular hydrogen bond between the hydroxyl hydrogen and the oxygen of the methoxy group or one of the fluorine atoms. The relative strengths of O-H···O and O-H···F hydrogen bonds would determine the preferred conformation. Computational studies on fluorinated benzyl alcohols have shown that intramolecular O-H···F interactions can significantly stabilize certain conformations. nih.govnih.govlongdom.org

Intermolecular Interactions: In the solid state or in solution, this compound can form intermolecular hydrogen bonds through its hydroxyl group, acting as both a hydrogen bond donor and acceptor. These interactions would play a significant role in its physical properties, such as melting point and boiling point.

Influence of Fluorine and Methoxy Groups on Conformation

The conformational landscape of benzyl alcohol itself is complex, with low energy barriers for rotation around the C-C and C-O bonds. missouri.edu The introduction of substituents, particularly at the ortho positions, can dramatically alter this landscape.

The two fluorine atoms and the methoxy group introduce steric hindrance, which will restrict the rotation of the hydroxymethyl group. More importantly, the electronic interactions, especially the potential for intramolecular hydrogen bonding, will be the dominant factor in determining the most stable conformers. It is plausible that a conformation where the hydroxyl group is oriented towards the methoxy group to form an O-H···O hydrogen bond would be of low energy. Alternatively, an O-H···F interaction with the ortho-fluorine atom could also lead to a stable conformer. rsc.orgrsc.org

Computational modeling, such as Density Functional Theory (DFT) calculations, would be necessary to accurately determine the geometries and relative energies of the different possible conformers and the transition states connecting them.

Mechanistic Studies of Reactivity

Kinetic studies on the oxidation of substituted benzyl alcohols have shown that electron-donating groups on the aromatic ring generally accelerate the reaction, while electron-withdrawing groups retard it. asianpubs.orgoup.comniscpr.res.in Therefore, it is anticipated that the oxidation of this compound would be slower than that of unsubstituted benzyl alcohol due to the net electron-withdrawing effect of the substituents.

Computational studies could be employed to model the transition states of potential reactions, such as oxidation, to provide a more quantitative understanding of its reactivity and to elucidate the reaction mechanism.

Transition State Characterization for Elementary Steps

The characterization of transition states is a cornerstone of computational chemistry, offering insights into the energy barriers and geometries of fleeting intermediates that govern reaction pathways. For a molecule like this compound, elementary steps in reactions such as oxidation of the alcohol to an aldehyde, etherification, or nucleophilic substitution at the benzylic position would each proceed through a distinct transition state.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to locate and characterize these transition states. Such studies would typically involve calculating the potential energy surface of a proposed reaction to identify the saddle point corresponding to the transition state. Key parameters that would be determined include the activation energy, the geometry of the transition state structure, and vibrational frequencies to confirm it as a true first-order saddle point.

For instance, in a hypothetical oxidation reaction, computational analysis would elucidate the mechanism of hydrogen abstraction from the hydroxyl group and the benzylic carbon. This would involve modeling the interaction of the alcohol with an oxidizing agent and mapping the energetic profile of the reaction pathway. However, at present, specific computational data detailing the transition state geometries, energies, and vibrational frequencies for elementary steps involving this compound are not available in the public domain.

Rational Design of New Reactions and Catalysts

The insights gained from theoretical investigations are instrumental in the rational design of new reactions and the development of more efficient catalysts. By understanding the electronic structure of this compound and the energy profiles of its potential reactions, chemists can predict how it might behave under various conditions and design catalysts to promote desired transformations.

Computational screening can be used to evaluate potential catalysts for a specific reaction involving this substrate. For example, if the goal were to achieve a selective C-H activation at a specific position on the aromatic ring, different catalyst-ligand combinations could be modeled to determine which would have the most favorable interaction energies and the lowest activation barriers for the desired pathway. The electronic properties of the fluorine and methoxy substituents would play a crucial role in these interactions and would need to be accurately modeled.

Furthermore, theoretical calculations can help in designing novel reactions by predicting the feasibility of unconventional reaction pathways. This could involve exploring the reactivity of this compound with various reagents to uncover new synthetic possibilities.

Despite the potential of these computational approaches, their application to this compound has not been specifically documented in the available scientific literature. Consequently, there is no concrete data from computational studies to present for the rational design of new reactions and catalysts tailored for this particular compound.

Future Research Directions and Concluding Perspectives

Exploration of Novel Reactivity Patterns for Enhanced Synthetic Utility

The interplay of the difluoro and methoxy (B1213986) substituents on the benzyl (B1604629) alcohol core is expected to give rise to distinct reactivity patterns that warrant thorough investigation. The electron-withdrawing nature of the two fluorine atoms, combined with the electron-donating methoxy group, creates a unique electronic environment that can influence the reactivity of both the aromatic ring and the benzylic alcohol moiety.

Future research should focus on a systematic exploration of its reactivity in a variety of organic transformations. For instance, the oxidation of the benzylic alcohol to the corresponding aldehyde, 2,3-difluoro-6-methoxybenzaldehyde (B67421), is a key transformation. While the synthesis of this aldehyde from 3,4-difluoroanisole (B48514) has been reported, detailed kinetic and mechanistic studies of the alcohol oxidation would provide valuable insights. chemicalbook.com Correlation analysis of the oxidation of substituted benzyl alcohols has shown that the rates are influenced by the electronic and steric effects of the substituents. niscpr.res.inasianpubs.orgresearchgate.net Investigating the oxidation of 2,3-difluoro-6-methoxybenzyl alcohol under various conditions could reveal the impact of its specific substitution pattern on reaction rates and selectivity.

Furthermore, the conversion of the alcohol to other functional groups, such as the corresponding benzyl halide or amine, would expand its synthetic utility. The unique electronic properties may also influence the reactivity of the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions, opening pathways to a diverse range of derivatives.

Development of More Sustainable and Atom-Economical Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should aim to establish sustainable and atom-economical pathways for the synthesis of this compound. A likely laboratory-scale synthesis involves the reduction of 2,3-difluoro-6-methoxybenzaldehyde. A known route to this aldehyde starts from 3,4-difluoroanisole. chemicalbook.com A patent describes the synthesis of the corresponding carboxylic acid, 2,3-difluoro-6-methoxybenzoic acid, from the aldehyde, suggesting the aldehyde is a key intermediate. google.com

Future investigations could focus on developing catalytic reduction methods for the aldehyde that utilize green reducing agents and minimize waste. Moreover, exploring direct C-H functionalization approaches to introduce the hydroxymethyl group onto a suitable difluoro-methoxybenzene precursor could represent a highly atom-economical strategy. Biocatalytic methods, which operate under mild conditions and are inherently sustainable, should also be considered for the synthesis of this and related fluorinated benzyl alcohols.

Integration into Advanced Functional Material and Chemical Biology Research

The unique combination of fluorine and methoxy substituents suggests that this compound could serve as a valuable building block for advanced functional materials and as a probe in chemical biology.

In materials science, fluorinated compounds are known to impart unique properties such as thermal stability, chemical resistance, and altered electronic characteristics. This benzyl alcohol could be explored as a monomer or a modifying agent in the synthesis of novel polymers with tailored properties. For instance, it could be incorporated into polyesters or polyethers, where the fluorine and methoxy groups could influence the material's hydrophobicity, dielectric constant, and thermal behavior.

In the realm of chemical biology, the introduction of fluorine can significantly impact the biological activity of a molecule by altering its metabolic stability, binding affinity, and lipophilicity. While the biological activity of this compound itself has not been reported, related methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have shown antioxidative and antibacterial activities. mdpi.com Additionally, 3,5-Dihydroxy-4-methoxybenzyl alcohol, found in oyster extracts, has demonstrated antioxidant and neuroprotective effects. nih.gov These findings suggest that this compound and its derivatives could be of interest for biological screening to identify potential therapeutic agents. Future work could involve the synthesis of a library of compounds derived from this scaffold for evaluation in various biological assays.

Interdisciplinary Research Opportunities with Computational Chemistry

Computational chemistry offers powerful tools to predict and rationalize the properties and reactivity of molecules. In the case of this compound, computational studies can provide significant insights and guide experimental work.

Future interdisciplinary research could employ quantum chemical methods to perform a detailed conformational analysis of the molecule. researchgate.net Such studies can elucidate the preferred spatial arrangement of the substituents and the potential for intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine or methoxy groups. Understanding the conformational preferences is crucial as it can influence both the reactivity and biological activity of the compound.

Furthermore, computational models can be used to predict various physicochemical properties, such as acidity, bond dissociation energies, and electrostatic potential surfaces. These calculations can help in understanding the reactivity of the molecule in different chemical environments. For example, computational studies on the oxidation of benzyl alcohol have provided valuable insights into the reaction mechanism. nih.gov Similar studies on this compound could help in designing more efficient synthetic protocols. Molecular docking studies could also be employed to predict the binding of this compound and its derivatives to biological targets, thereby guiding the design of new bioactive molecules.

Q & A

Q. What are the established synthetic routes for 2,3-Difluoro-6-methoxybenzyl alcohol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves selective fluorination and methoxy substitution on benzyl alcohol derivatives. For example, hydrolysis of acetates under controlled conditions (e.g., using inorganic bases like NaOH) can yield fluorinated benzyl alcohols. In one protocol, refluxing with sulfuric acid in methanol followed by recrystallization from ethanol is effective for analogous compounds . Key factors include temperature control (reflux vs. ambient), solvent polarity, and catalyst selection (e.g., H₂SO₄ for esterification). Yields are optimized by adjusting stoichiometry and reaction time, as seen in multi-step syntheses of tetrafluoro analogs .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns, particularly NMR to resolve fluorine positions and NMR for methoxy and hydroxyl protons. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretches at ~3300 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) and elemental analysis validate purity and molecular composition, as demonstrated in studies of structurally similar fluorinated benzyl alcohols .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination and methoxy substitution be addressed during synthesis?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For instance, methoxy groups act as ortho/para directors, while fluorine’s electron-withdrawing effects can alter reactivity. Selective fluorination may require protective groups (e.g., acetyl for hydroxyl) to prevent unwanted substitutions. Patent literature highlights the use of controlled methylation reagents (e.g., methyl chloride) to achieve specific substitution patterns in tetrafluoro-methoxy analogs, avoiding side reactions . Computational modeling (not directly evidenced but inferred) could predict reactive sites by analyzing electron density maps.

Q. What strategies mitigate stability issues of this compound under acidic or basic conditions?

- Methodological Answer : Stability studies on related compounds suggest storing the product at +20°C in inert solvents (e.g., dichloroethane) to prevent degradation . Under acidic conditions, protective group strategies (e.g., acetylation) are recommended during synthesis. Hydrolysis steps should use mild bases (e.g., K₂CO₃) to avoid deprotonation of the hydroxyl group, which can lead to decomposition .

Q. How should researchers resolve contradictions in literature regarding optimal reaction parameters for synthesis?

- Methodological Answer : Contradictory data (e.g., conflicting yields or preferred reagents) require systematic comparison of variables. For example, one study may prioritize step efficiency (e.g., single-step methylation ), while another emphasizes safety (avoiding strong reducing agents ). Researchers should replicate protocols under controlled conditions, using HPLC or GC-MS to quantify intermediates and byproducts. Iterative optimization, guided by Design of Experiments (DoE), can identify critical parameters (e.g., temperature, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.